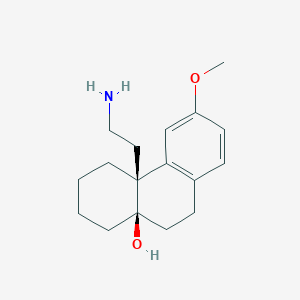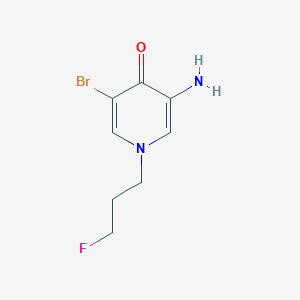
3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one: is a chemical compound with the molecular formula C8H10BrFN2O and a molecular weight of 249.08 g/mol . This compound is known for its high purity and versatility, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one typically involves multiple steps, including the bromination of a pyridine derivative, followed by the introduction of the amino and fluoropropyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity material.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where it may be converted into various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Applications De Recherche Scientifique
3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be utilized in studies involving enzyme interactions and protein binding.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one exerts its effects involves its interaction with specific molecular targets and pathways These interactions can influence various biochemical processes, leading to the compound’s observed effects
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-bromo-1-(3-chloropropyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(3-methylpropyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(3-ethylpropyl)-1,4-dihydropyridin-4-one
Uniqueness
Compared to similar compounds, 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one stands out due to the presence of the fluoropropyl group, which can impart unique chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H10BrFN2O |
|---|---|
Poids moléculaire |
249.08 g/mol |
Nom IUPAC |
3-amino-5-bromo-1-(3-fluoropropyl)pyridin-4-one |
InChI |
InChI=1S/C8H10BrFN2O/c9-6-4-12(3-1-2-10)5-7(11)8(6)13/h4-5H,1-3,11H2 |
Clé InChI |
KIWFMOAAFZAXSL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(=CN1CCCF)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13066729.png)


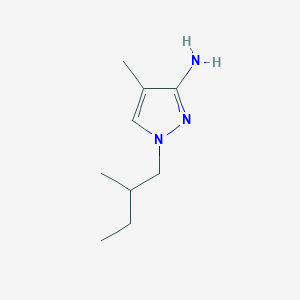



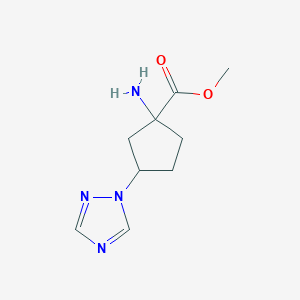
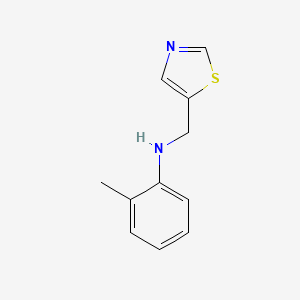
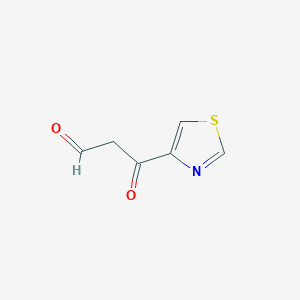
![6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13066808.png)
![3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13066816.png)
